2-Ethoxy-4-hydroxybenzaldehyde
Overview
Description
2-Ethoxy-4-hydroxybenzaldehyde is an organic compound with the molecular formula C9H10O3. It is a derivative of benzaldehyde, characterized by the presence of an ethoxy group at the second position and a hydroxy group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavoring agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-hydroxybenzaldehyde can be achieved through several methods. One common approach involves the reaction of 4-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the selective oxidation of 2-ethoxy-4-hydroxybenzyl alcohol. This process can be catalyzed by various oxidizing agents, including manganese dioxide or chromium trioxide, under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-hydroxybenzaldehyde undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form 2-ethoxy-4-hydroxybenzoic acid.
Reduction: Reduction of the aldehyde group can yield 2-ethoxy-4-hydroxybenzyl alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
Oxidation: 2-Ethoxy-4-hydroxybenzoic acid.
Reduction: 2-Ethoxy-4-hydroxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4-hydroxybenzaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-hydroxybenzaldehyde involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the ethoxy group, making it less hydrophobic compared to 2-Ethoxy-4-hydroxybenzaldehyde.
2-Methoxy-4-hydroxybenzaldehyde: Contains a methoxy group instead of an ethoxy group, which can influence its reactivity and solubility.
2-Ethoxy-5-hydroxybenzaldehyde: The position of the hydroxy group differs, which can affect its chemical properties and applications.
Uniqueness
This compound is unique due to the specific positioning of the ethoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized organic compounds and in applications requiring specific functional group interactions .
Properties
IUPAC Name |
2-ethoxy-4-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-12-9-5-8(11)4-3-7(9)6-10/h3-6,11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQENNFHUCSKOPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620678 | |
Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83072-44-0 | |
Record name | 2-Ethoxy-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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